molecular formula C20H15BrO3 B11159408 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one

Cat. No.: B11159408
M. Wt: 383.2 g/mol
InChI Key: XZUHTLJLKKCWGU-UHFFFAOYSA-N
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Description

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the benzofuran ring, a methyl group at the 3rd position, and an ethyl group at the 6th position of the chromenone ring. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 3-methyl-1-benzofuran, followed by the introduction of the chromenone moiety through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential to monitor the reaction progress and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both benzofuran and chromenone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H15BrO3

Molecular Weight

383.2 g/mol

IUPAC Name

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethylchromen-2-one

InChI

InChI=1S/C20H15BrO3/c1-3-12-4-6-18-15(8-12)16(10-19(22)23-18)20-11(2)14-9-13(21)5-7-17(14)24-20/h4-10H,3H2,1-2H3

InChI Key

XZUHTLJLKKCWGU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=C(O3)C=CC(=C4)Br)C

Origin of Product

United States

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